2-Bromo-N,N-diethyl-2-methyl-propionamide
Description
Properties
IUPAC Name |
2-bromo-N,N-diethyl-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO/c1-5-10(6-2)7(11)8(3,4)9/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCSKZKHNRKWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Solvents
- Solvents: Suitable organic solvents include chlorinated hydrocarbons such as chloroform, methylene chloride, dichloroethane, and ethers like tetrahydrofuran and diethyl ether. Chloroform is often preferred for its solvent properties and reaction control.
- Temperature: The bromination reaction is typically carried out at temperatures ranging from 10°C to 100°C, with a preferred range around 55-60°C to optimize reaction rate and selectivity.
- Time: Reaction times vary from 30 minutes to 5 hours, with about 1 hour being common for complete conversion.
Reaction Monitoring and Workup
- The reaction progress is monitored by chromatographic methods such as HPLC or gas chromatography to ensure complete conversion and minimal by-products.
- Post-reaction, the mixture is treated with reducing agents like sodium metabisulfite to quench excess bromine.
- The organic layer is washed with aqueous sodium carbonate and water to remove impurities.
- Concentration under reduced pressure and crystallization from solvents such as hexane yield the purified bromo amide.
Example Procedure (Adapted from Related Bromination Processes)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | N,N-diethyl propionamide + bromine in chloroform | Bromination at 55-60°C for ~1 hour |
| 2 | Sodium metabisulfite quench | Removal of excess bromine |
| 3 | Washing with sodium carbonate and water | Purification of organic layer |
| 4 | Concentration and crystallization | Isolation of 2-bromo-N,N-diethyl-2-methyl-propionamide |
Preparation via 2-Halopropionic Acid Derivatives
An alternative method involves synthesizing the amide starting from 2-halopropionic acid or its acid chloride derivative, followed by amide formation with diethylamine.
Stepwise Process
- Step 1: Conversion of (L)-2-halopropionic acid to the corresponding acid chloride using chlorinating agents such as thionyl chloride, often in the presence of dimethylformamide as a catalyst.
- Step 2: Reaction of the acid chloride with aqueous diethylamine in an organic solvent (e.g., toluene) and aqueous alkali hydroxide to form the 2-halo-N,N-diethyl propionamide.
- Step 3: Optional further functionalization or purification steps to obtain the desired bromo amide.
Reaction Parameters
| Parameter | Condition/Range | Notes |
|---|---|---|
| Chlorination temperature | 50-60°C | Preferably 50-55°C |
| Acid chloride to amine ratio | 1:1 to 1:1.5 mole ratio | Ensures complete amide formation |
| Solvents | Toluene, hexane, or no solvent | Toluene preferred for amide formation |
| Reaction temperature | 20-30°C | Maintained during amide formation |
| Reaction time | 4-7 hours | Preferably 4-5 hours |
Advantages
- Maintains chirality if starting from optically active acid.
- Allows for high purity product isolation via crystallization and washing steps.
- Minimizes racemization due to controlled reaction conditions.
Purification and Quality Control
- The crude 2-bromo-N,N-diethyl-2-methyl-propionamide is purified by crystallization from solvents such as hexane or other non-polar solvents.
- Washing with chilled solvents helps remove impurities.
- Purity is assessed by chromatographic techniques (HPLC, GC) and melting point analysis.
- High purity (>95%) is achievable with optimized crystallization protocols.
Comparative Data Table of Preparation Methods
| Aspect | Bromination of Amide Precursors | Acid Chloride Route from 2-Halopropionic Acid |
|---|---|---|
| Starting Material | N,N-diethyl propionamide | 2-halopropionic acid |
| Halogenating Agent | Bromine | Thionyl chloride (for acid chloride formation) |
| Solvents | Chlorinated hydrocarbons (chloroform preferred) | Toluene, hexane, or no solvent |
| Reaction Temperature | 10-100°C (optimal 55-60°C) | 50-60°C (chlorination), 20-30°C (amide formation) |
| Reaction Time | 30 min to 5 hours (typically ~1 hour) | 4-7 hours (amide formation) |
| Purification | Crystallization from hexane and washing | Crystallization and washing with chilled solvents |
| Chirality Control | Not typically chiral | Can maintain chirality if starting from chiral acid |
| Yield and Purity | Moderate to high purity achievable | High purity (>95%) achievable |
Research Findings and Observations
- The use of non-polar solvents such as toluene during amide formation helps prevent racemization and side reactions.
- Bromination in chlorinated solvents at controlled temperatures ensures selective substitution at the 2-position without overbromination.
- Reaction monitoring by GC and HPLC is critical for optimizing reaction time and minimizing impurities.
- Post-synthesis purification by crystallization is essential for obtaining material suitable for pharmaceutical or advanced synthetic applications.
Chemical Reactions Analysis
2-Bromo-N,N-diethyl-2-methyl-propionamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form N,N-diethyl-2-methylpropionamide.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized products.
Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation .
Scientific Research Applications
Chemical Reactions
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
- Reduction Reactions : The compound can be reduced to yield N,N-diethyl-2-methylpropionamide.
- Oxidation Reactions : Oxidation may produce corresponding carboxylic acids or other oxidized products.
Organic Synthesis
2-Bromo-N,N-diethyl-2-methyl-propionamide serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of new derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Research has indicated potential biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth, with some showing IC values lower than established anticancer drugs.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially aiding in the treatment of diseases where these enzymes are critical.
Medicinal Chemistry
Ongoing research is exploring the therapeutic applications of 2-Bromo-N,N-diethyl-2-methyl-propionamide. Its ability to interact with various biomolecules makes it a candidate for drug development, particularly in targeting specific signaling pathways related to cellular proliferation and apoptosis.
Agrochemical Applications
The compound has been investigated for its use in agrochemical formulations, particularly as a herbicide precursor. Its structural analogs are known for their effectiveness in controlling annual grasses and broad-leaved weeds in agricultural settings .
In Vitro Studies
Several studies have been conducted to evaluate the biological activity of 2-Bromo-N,N-diethyl-2-methyl-propionamide:
- In vitro assays demonstrated that certain derivatives can effectively inhibit the growth of various cancer cell lines, indicating strong potential for further development as therapeutic agents.
- Mechanism-based approaches have focused on understanding how this compound induces apoptosis in cancer cells through specific signaling pathways activation.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-diethyl-2-methyl-propionamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Variation: Bromo vs. Chloro Derivatives
Bromo and chloro analogs differ significantly in leaving-group ability and reactivity. Bromine’s lower electronegativity and larger atomic radius make it a superior leaving group compared to chlorine, enabling faster nucleophilic substitution. However, brominated compounds are often more prone to side reactions like elimination.
Key Findings :
- Brominated derivatives are preferred for reactions requiring rapid substitution (e.g., palladium-catalyzed cross-couplings), though steric hindrance from the methyl group in 2-bromo-N,N-diethyl-2-methyl-propionamide can reduce yields .
- Chlorinated analogs, such as N,N-dibenzyl-2-chloro-2-methyl-propionamide, are more stable and achieve higher yields in controlled syntheses .
Substituent Variation: Aliphatic vs. Aromatic Groups
Aliphatic substituents (e.g., diethyl, dibutyl) enhance solubility in nonpolar solvents, while aromatic groups (e.g., phenyl, tolyl) increase rigidity and stability but reduce solubility.
Key Findings :
- The diethyl groups in the target compound improve solubility compared to aromatic analogs like 2-bromo-N-(2-methylphenyl)propanamide, which are less polar .
- Longer alkyl chains (e.g., dibutyl in 2-bromo-N,N-dibutylacetamide) increase molecular weight and lipophilicity, making them suitable for hydrophobic environments .
Functional Group Variation: Propionamide vs. Sulfonamide
Sulfonamides are more acidic due to the electron-withdrawing sulfonyl group, enhancing their utility in catalysis.
Key Findings :
- Sulfonamides like 2-bromo-N,N-diethylbenzenesulphonamide exhibit stronger intermolecular interactions, making them preferable in crystal engineering .
- Propionamides are less polar and more suited for reactions requiring neutral conditions .
Steric and Electronic Effects on Reactivity
Steric hindrance from substituents critically impacts reaction pathways. For example, in palladium-catalyzed ketenimine synthesis, 2-bromo-N,N-diethylpropanamide (lacking the β-methyl group) showed <30% yield due to steric shielding of the reactive site, whereas dimethyl chloromalonate achieved 92% yield . The additional methyl group in the target compound likely exacerbates steric challenges, further limiting conversion rates in similar reactions.
Biological Activity
Overview
2-Bromo-N,N-diethyl-2-methyl-propionamide is an organic compound characterized by the molecular formula CHBrNO and a molecular weight of 222.12 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of 2-Bromo-N,N-diethyl-2-methyl-propionamide is primarily attributed to its bromine atom, which enhances its reactivity. This reactivity allows the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to therapeutic effects. The specific interactions and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cellular proliferation and apoptosis.
Biological Activities
Research indicates that 2-Bromo-N,N-diethyl-2-methyl-propionamide exhibits a range of biological activities:
- Anticancer Properties : Initial studies have explored its potential as an anticancer agent. For example, compounds structurally similar to 2-Bromo-N,N-diethyl-2-methyl-propionamide have shown inhibitory effects on cancer cell lines, suggesting that this compound may also possess similar properties.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Such inhibition could be beneficial in treating diseases where these enzymes play a critical role.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 2-Bromo-N,N-diethyl-2-methyl-propionamide:
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a study found that certain brominated amides exhibited IC values lower than established anticancer drugs, indicating strong potential for further development as therapeutic agents .
- Mechanism-Based Approaches : Research has focused on understanding the mechanism by which 2-Bromo-N,N-diethyl-2-methyl-propionamide exerts its effects. It has been suggested that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparative Analysis
To better understand the biological activity of 2-Bromo-N,N-diethyl-2-methyl-propionamide, it can be compared with other similar compounds:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 2-Bromo-2-methylpropionamide | Lacks diethyl groups | Moderate anticancer activity |
| 2-Bromo-2,2-dimethylacetamide | Different substituents | Antimicrobial properties |
| 2-Bromoisobutyramide | Similar bromine-containing structure | Exhibits neuroprotective effects |
Q & A
Q. What are the optimal conditions for synthesizing 2-Bromo-N,N-diethyl-2-methyl-propionamide to maximize yield and purity?
Synthesis typically involves bromination of precursor amides under controlled conditions. For example, analogous brominated amides (e.g., 2-Bromo-N,N-dimethylacetamide) are synthesized using brominating agents like bromine or N-bromosuccinimide in inert atmospheres to prevent side reactions . Key factors include:
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Provides definitive structural confirmation. For instance, monoclinic crystal systems (space group C2/c) with lattice parameters a = 24.1245 Å, b = 5.8507 Å, c = 15.4723 Å, and β = 91.837° have been reported for similar brominated amides .
- NMR spectroscopy : H and C NMR identify substituents (e.g., diethyl groups at δ ~1.2 ppm for CH and δ ~3.3 ppm for N–CH) and bromine-induced deshielding effects.
- IR spectroscopy : Confirms amide C=O stretches (~1650 cm) and C–Br vibrations (~550 cm) .
Advanced Research Questions
Q. How can SHELX software be utilized in refining the crystal structure of this compound, and what challenges might arise?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data integration : Using SHELXC/D/E for initial phasing and SHELXL for least-squares refinement .
- Challenges :
- Twinned data : Requires careful handling of overlapping reflections, especially in monoclinic systems .
- Disorder modeling : Bromine atoms or diethyl groups may exhibit positional disorder, necessitating split-site refinement .
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accuracy .
Q. What strategies are recommended for resolving contradictions in experimental data, such as discrepancies in LogP values or reaction outcomes?
- Iterative analysis : Cross-validate LogP measurements using HPLC (reverse-phase) and computational tools (e.g., ACD/Labs Percepta) .
- Reaction reproducibility : Control variables like moisture (use Schlenk lines) and catalyst purity. For example, trace water in bromination reactions can hydrolyze amides, altering yields .
- Statistical methods : Apply principal component analysis (PCA) to identify outliers in datasets .
Q. How do the steric and electronic effects of bromine and diethyl groups influence nucleophilic substitution reactivity?
- Steric hindrance : The bulky diethyl groups and bromine at the α-carbon reduce accessibility for nucleophiles, favoring SN1 mechanisms in polar solvents (e.g., DMSO) .
- Electronic effects : The electron-withdrawing bromine increases electrophilicity at the carbonyl carbon, enhancing reactivity toward amines or alkoxides. For example, in analogous compounds, bromine substitution accelerates aminolysis by 10-fold compared to non-brominated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
